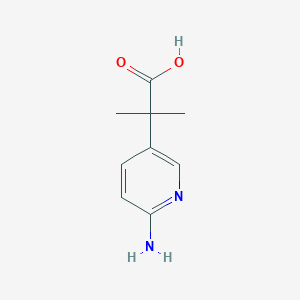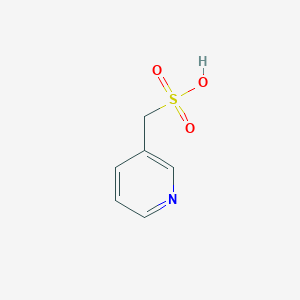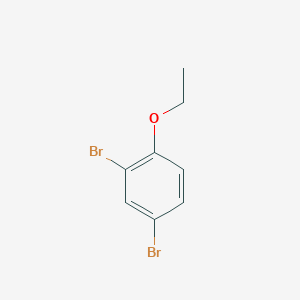
4-(Benzyloxy)-5-methoxy-2-nitrobenzonitrile
Descripción general
Descripción
The compound “4-(Benzyloxy)-5-methoxy-2-nitrobenzonitrile” is a complex organic molecule. It contains a benzyloxy group, a methoxy group, a nitro group, and a nitrile group attached to a benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the positions of the functional groups on the benzene ring. The presence of these groups would also influence the compound’s reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer that it might undergo reactions typical of compounds containing benzyloxy, methoxy, nitro, and nitrile groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains .Aplicaciones Científicas De Investigación
Synthesis of Gefitinib
4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile, a compound related to 4-(Benzyloxy)-5-methoxy-2-nitrobenzonitrile, has been utilized in the synthesis of Gefitinib, an epidermal growth factor receptor-tyrosine kinase inhibitor. This compound undergoes several chemical transformations, including transfer hydrogenation and Dimroth rearrangement, to produce Gefitinib, demonstrating its significance in pharmaceutical synthesis (Jin et al., 2005).
Role in Heterocyclic Compound Synthesis
A study on the hydrogenation of nitrobenzonitriles, closely related to this compound, showed that their position relative to the nitrile group influences hydrogenation outcomes. This study highlights the importance of such compounds in producing various intermediates during hydrogenation, useful in synthesizing heterocyclic compounds (Koprivova & Červený, 2008).
Development of Luminescent Materials
Research into lanthanide coordination compounds using derivatives of 4-benzyloxy benzoic acid, a structurally similar compound, has been conducted. This study aimed to understand the influence of substituents on photophysical properties, indicating potential applications of this compound in the development of luminescent materials (Sivakumar et al., 2010).
Exploration in Organic Chemistry
Further research into nitrobenzonitriles demonstrates their diverse applications in organic chemistry. For instance, studies on the synthesis of 2H-3,1-benzoxazine derivatives from 2-amino-5-nitrobenzonitrile, which bears similarity to this compound, reveal their role in forming novel compounds with potential applications in various chemical industries (Li et al., 2006).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-methoxy-2-nitro-4-phenylmethoxybenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4/c1-20-14-7-12(9-16)13(17(18)19)8-15(14)21-10-11-5-3-2-4-6-11/h2-8H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPJHVXZWXYWJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C#N)[N+](=O)[O-])OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

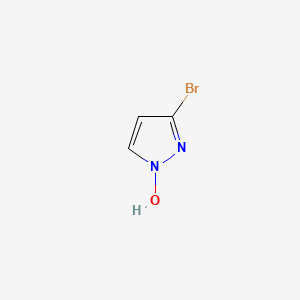
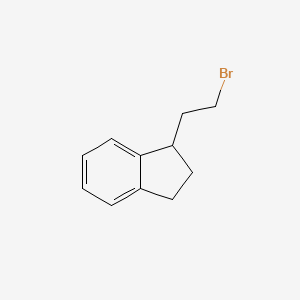

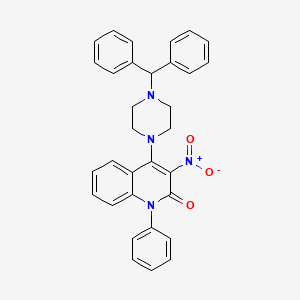

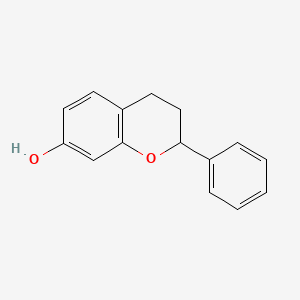
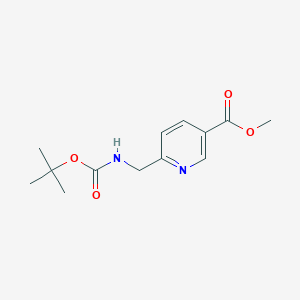
![(E)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide](/img/structure/B3264109.png)
![2-(4-Methylcyclohexylidene)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B3264111.png)
![16-[4-(4-Methylpyridin-2-yl)piperazin-1-yl]-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile](/img/structure/B3264119.png)
